molecular formula C12H16N2O3 B1391771 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid CAS No. 1221792-59-1

3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid

Cat. No. B1391771
CAS RN: 1221792-59-1
M. Wt: 236.27 g/mol
InChI Key: INBXMIAYCHEVHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid is represented by the molecular formula C12H16N2O3 . The compound has a molecular weight of 236.27 g/mol . The InChI representation of the molecule is InChI=1S/C12H16N2O3/c1-2-13-12(17)14-10-5-3-4-9(8-10)6-7-11(15)16/h3-5,8H,2,6-7H2,1H3,(H,15,16)(H2,13,14,17) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.27 g/mol . It has a computed XLogP3 value of 1.4, indicating its relative lipophilicity . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 5 . The exact mass and the monoisotopic mass of the compound are 236.11609238 g/mol . The topological polar surface area is 78.4 Ų . The compound has a heavy atom count of 17 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Processes : Ethyl 3‐(3‐aminophenyl)propanoate, a related compound, was synthesized through a tandem Knoevenagel condensation/alkylidene reduction, which is potentially applicable to similar compounds like 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid (Nagel, Radau, & Link, 2011).
  • Fluorescence Derivatisation : In fluorescence studies, derivatives of amino acids were created using compounds similar to 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid, exhibiting strong fluorescence, useful in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Material Science and Polymer Chemistry

  • Polymer Chemistry : 3-(4-Hydroxyphenyl)propanoic acid, a structurally related compound, was utilized as a renewable building block in polymer chemistry, hinting at similar potentials for 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid in enhancing reactivity in molecular synthesis (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Biological Applications

  • Biochemical Synthesis : Synthesis of Dabigatran Etexilate, a significant anticoagulant, involved intermediates similar to 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid, highlighting its potential role in medicinal chemistry (Cheng Huansheng, 2013).
  • Biotransformation and Enantioselectivity : Research on S-3-amino-3-phenylpropionic acid, a structurally related compound, reveals insights into asymmetric biocatalysis, suggesting similar potential applications for 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid in producing pharmaceutical intermediates (Li et al., 2013).

Pharmaceutical Chemistry

  • Anticancer Research : Ethyl 3-(3-Amino-4-(Methylamino)-N-(Pyridin-2-Yl) Benzamido)Propanoate, a structurally related compound, was synthesized and studied for its anti-gastric cancer activity, indicating potential research directions for related compounds (Liu et al., 2019).

Mechanism of Action

As a nonsteroidal anti-inflammatory drug (NSAID), 3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid likely works by reducing substances in the body that cause pain and inflammation.

properties

IUPAC Name

3-[3-(ethylcarbamoylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-13-12(17)14-10-5-3-4-9(8-10)6-7-11(15)16/h3-5,8H,2,6-7H2,1H3,(H,15,16)(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBXMIAYCHEVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220136
Record name 3-[[(Ethylamino)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid

CAS RN

1221792-59-1
Record name 3-[[(Ethylamino)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(Ethylamino)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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